molecular formula C12H18ClN B2946260 {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride CAS No. 1824158-94-2

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride

Cat. No. B2946260
Key on ui cas rn: 1824158-94-2
M. Wt: 211.73
InChI Key: SPAJDSBVBGZIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07285563B2

Procedure details

A mixture of 7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene (Description 27; 48.6 g, 0.24 mol) and Ra—Ni (50 g) in ethanol (600 ml) was hydrogenated at 60 psi for 12 hours. An additional charge of Ra—Ni (50 g) was added and the mixture was hydrogenated until GC analysis indicated the reaction was complete. The resulting mixture was filtered over Celite™ and washed with ethanol (200 ml). The filtrate was treated with concentrated HCl (35 ml, 0.42 mol) and concentrated under reduced pressure. The product was then slurried in tert-butyl methyl ether (100 ml) and cooled between 0 and 5° C., filtered and washed with tert-butyl methyl ether (100 ml) and dried to give the title compound (21 g, 42%).
Name
7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH:5]1[CH2:11][CH2:10][C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[CH2:7][CH2:6]1)([O-])=O.[ClH:16]>C(O)C.[Ni]>[ClH:16].[CH:12]1[C:9]2[CH2:10][CH2:11][CH:5]([CH2:4][NH2:1])[CH2:6][CH2:7][C:8]=2[CH:15]=[CH:14][CH:13]=1 |f:4.5|

Inputs

Step One
Name
7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
Quantity
48.6 g
Type
reactant
Smiles
[N+](=O)([O-])CC1CCC2=C(CC1)C=CC=C2
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered over Celite™
WASH
Type
WASH
Details
washed with ethanol (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled between 0 and 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with tert-butyl methyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.C1=CC=CC2=C1CCC(CC2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.